dimethyl 1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes dimethylphenyl and carbamoylmethyl groups attached to the triazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4,5-DIMETHYL 1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common method starts with the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol to form methyl-1H-1,2,4-triazole-3-carboxylate . This intermediate is then subjected to further reactions to introduce the dimethylphenyl and carbamoylmethyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,5-DIMETHYL 1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: It may be explored for its therapeutic potential, including its use as an antimicrobial, antiviral, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylphenyl and carbamoylmethyl groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar compounds to 4,5-DIMETHYL 1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE include other triazole derivatives such as methyl-1H-1,2,4-triazole-3-carboxylate and various imidazole-containing compounds . Compared to these compounds, 4,5-DIMETHYL 1-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both dimethylphenyl and carbamoylmethyl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O5 |
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Molecular Weight |
346.34 g/mol |
IUPAC Name |
dimethyl 1-[2-(3,4-dimethylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H18N4O5/c1-9-5-6-11(7-10(9)2)17-12(21)8-20-14(16(23)25-4)13(18-19-20)15(22)24-3/h5-7H,8H2,1-4H3,(H,17,21) |
InChI Key |
ZIJXWLSSKFEFMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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